molecular formula C16H18N2O6S B5132707 3,4-dimethoxy-N'-(4-methoxyphenyl)sulfonylbenzohydrazide

3,4-dimethoxy-N'-(4-methoxyphenyl)sulfonylbenzohydrazide

Cat. No.: B5132707
M. Wt: 366.4 g/mol
InChI Key: WOAOPXLBQFJJTB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is an organic compound with the molecular formula C16H18N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted hydrazides or sulfonamides.

Scientific Research Applications

3,4-Dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the sulfonyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(4-methoxyphenyl)benzylamine
  • 3,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
  • 3,4-Diaryl-1,2-dihydroquinolines

Uniqueness

3,4-Dimethoxy-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is unique due to the combination of its methoxy groups and sulfonylbenzohydrazide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N'-(4-methoxyphenyl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-12-5-7-13(8-6-12)25(20,21)18-17-16(19)11-4-9-14(23-2)15(10-11)24-3/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAOPXLBQFJJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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